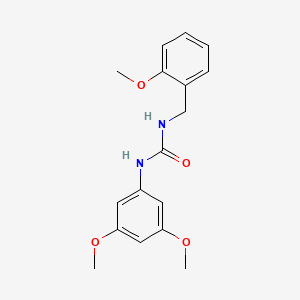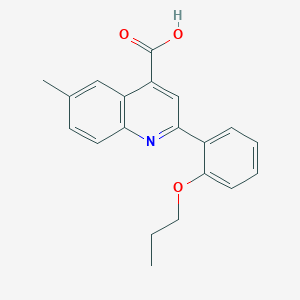
6-methyl-2-(2-propoxyphenyl)-4-quinolinecarboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives involves various strategies aimed at introducing functional groups that modify the core structure to achieve desired properties. A practical example is the large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, where the synthesis process involves starting from readily available materials like 1,6-dimethoxynaphthalene and progressing through steps such as hydrogenation and Birch reduction (Bänziger et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is critical for their biological activity and chemical reactivity. For instance, oxorhenium(V) complexes of quinoline and isoquinoline carboxylic acids have been synthesized and characterized, demonstrating the versatility of quinoline derivatives to form complexes with metals, which could be useful in catalysis and other applications (Machura et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, reflecting their rich chemistry. For example, the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with specific reagents leads to the formation of pyrano[3,2-c]quinoline diones and their derivatives, showcasing the chemical reactivity of the quinoline nucleus and its potential for generating diverse chemical entities (Klásek et al., 2003).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are essential for their practical applications. These properties are influenced by the molecular structure and substituents on the quinoline ring. For instance, novel fluorophores derived from quinoline compounds exhibit strong fluorescence in a wide pH range, indicating their potential for use in biomedical analysis due to their stability and photophysical properties (Hirano et al., 2004).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and their ability to form complexes with metals, underpin their utility in various chemical and pharmaceutical applications. The synthesis and characterization of quinoline-2,4-dicarboxylic acids as inhibitors of the glutamate vesicular transport system exemplify the application-driven modification of quinoline derivatives to obtain compounds with specific chemical and biological activities (Carrigan et al., 1999).
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Cancer Research
The structural analogues of quinoline derivatives have been extensively studied for their cytotoxic activities against various cancer cell lines. One study describes the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the quinoline structure , which showed potent cytotoxicity against murine leukemia, lung carcinoma, and human leukemia cell lines. Some derivatives exhibited IC(50) values less than 10 nM and proved curative in vivo against colon tumors in mice, underscoring their potential in cancer treatment (Deady et al., 2003).
Advancements in Polymer Science
Quinoline derivatives have found applications in polymer science, particularly in the synthesis of hyperbranched aromatic polyamides. These compounds, including those structurally similar to 6-methyl-2-(2-propoxyphenyl)-4-quinolinecarboxylic acid, exhibit unique physical and chemical properties due to their molecular structure. They serve as prototypes for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications, demonstrating their significance in materials science (Baek et al., 2003).
Fluorescence Labeling and Analytical Chemistry
The fluorophore characteristics of quinoline derivatives are leveraged in biomedical analysis. For instance, 6-methoxy-4-quinolone, an oxidation product of a related structure, showcases strong fluorescence with a large Stokes' shift in aqueous media, making it a valuable fluorescent labeling reagent. Its stability and strong fluorescence across a wide pH range are advantageous for various analytical applications, highlighting its importance in developing sensitive detection methods (Hirano et al., 2004).
Nonlinear Optical Properties and Electronic Materials
Quinoline and its derivatives are also recognized for their potential in nonlinear optical (NLO) research due to their exciting electronic properties. Studies on novel arylated quinolines have revealed significant NLO properties, suggesting applications in technology-related areas such as optical switching, photonic devices, and more. These findings underline the versatility of quinoline derivatives in advancing electronic material science (Khalid et al., 2019).
Antimicrobial Agents
Research into quinoline derivatives has identified their potent antimicrobial properties. Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and demonstrated significant activity against gram-negative microorganisms and Staphylococcus aureus. These compounds present a promising avenue for the development of new antimicrobial agents, reflecting the broad therapeutic potential of quinoline derivatives (Agui et al., 1977).
Eigenschaften
IUPAC Name |
6-methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-10-24-19-7-5-4-6-14(19)18-12-16(20(22)23)15-11-13(2)8-9-17(15)21-18/h4-9,11-12H,3,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACNCDZGMWUJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4624831.png)
![{2-[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4624832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4624839.png)
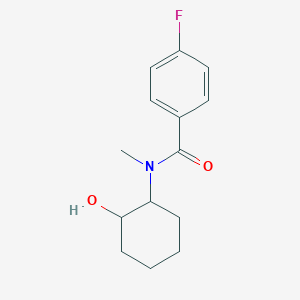

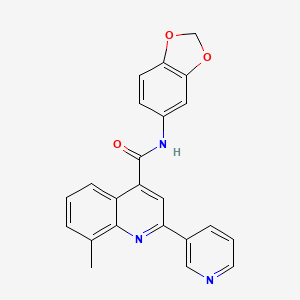
![6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4624868.png)
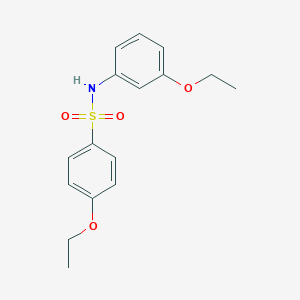
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4624877.png)
![N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4624889.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624900.png)
![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4624918.png)
![ethyl 1-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4624924.png)
